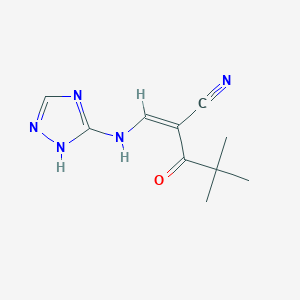![molecular formula C13H14N2O5 B2494752 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid CAS No. 2248354-85-8](/img/structure/B2494752.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid, commonly known as MIBO, is a chemical compound that is widely used in scientific research. It is a benzoxazole derivative that has been synthesized and studied extensively due to its potential applications in various fields of research. MIBO has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
作用机制
The mechanism of action of MIBO involves the inhibition of certain enzymes that are involved in various biological processes. MIBO has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell signaling. By inhibiting these enzymes, MIBO can modulate various cellular processes and pathways.
Biochemical and Physiological Effects
MIBO has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators. MIBO has also been shown to have neuroprotective effects by modulating the activity of certain enzymes that are involved in neurodegeneration. Additionally, MIBO has been found to regulate gene expression and protein synthesis, making it an important tool for studying various biological processes.
实验室实验的优点和局限性
MIBO has several advantages for lab experiments. It is a well-established compound that has been synthesized and studied extensively, making it a reliable tool for scientific research. MIBO is also relatively stable and can be stored for long periods without significant degradation. However, MIBO has some limitations as well. It can be expensive to synthesize and may not be readily available in some labs. Additionally, MIBO has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MIBO. One potential area of research is the development of new derivatives of MIBO that exhibit improved properties for specific applications. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of MIBO. Additionally, MIBO may have potential therapeutic applications for various diseases, making it an important tool for drug discovery research. Overall, the study of MIBO has the potential to advance our understanding of various biological processes and lead to the development of new treatments for disease.
合成方法
The synthesis of MIBO involves the reaction of 2-amino-6-carboxybenzoxazole with isobutyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure MIBO. The synthesis of MIBO is a well-established process that has been optimized for high yield and purity.
科学研究应用
MIBO has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating various biological processes. MIBO has been used in studies related to cancer, inflammation, and neurodegenerative diseases. It has also been used in studies related to the regulation of gene expression and protein synthesis.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(2,3)20-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)19-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJTDXJUYZXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-1,3-benzoxazole-6-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

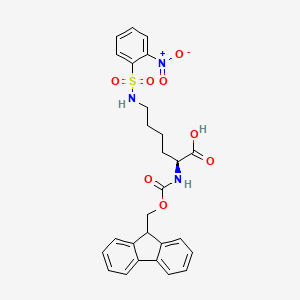


![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

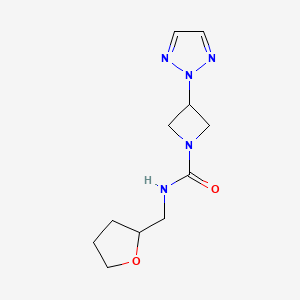


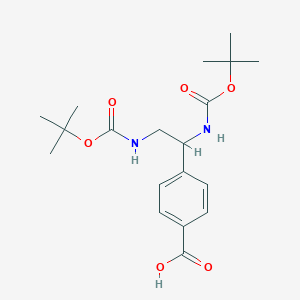
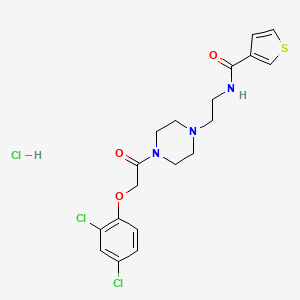

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)
